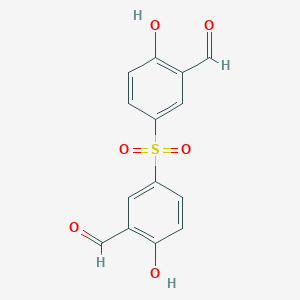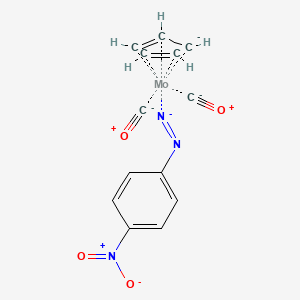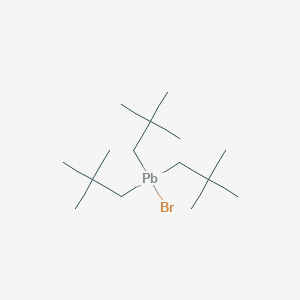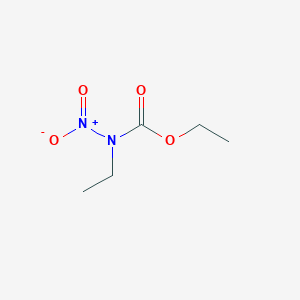
Ethyl ethyl(nitro)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethyl(nitro)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and nitro groups attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl ethyl(nitro)carbamate can be synthesized through the reaction of ethyl chloroformate with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Ethyl chloroformate+Amine→Ethyl ethyl(nitro)carbamate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Ethyl ethyl(nitro)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl ethyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate moiety can inhibit enzymes by carbamoylation of active site residues, affecting metabolic pathways.
Comparación Con Compuestos Similares
Ethyl carbamate: A simpler carbamate without the nitro group.
Methyl ethyl(nitro)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl(nitro)carbamate: Similar structure but with a methyl group on the carbamate moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6274-16-4 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
ethyl N-ethyl-N-nitrocarbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3 |
Clave InChI |
CKHGSDZSNACBDK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


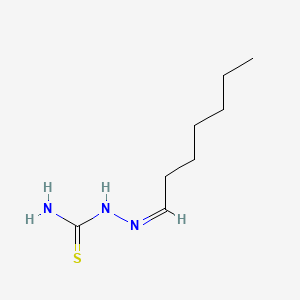
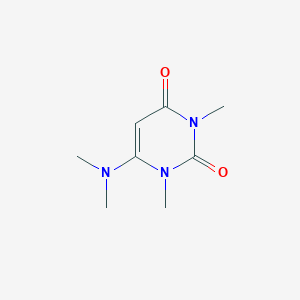
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
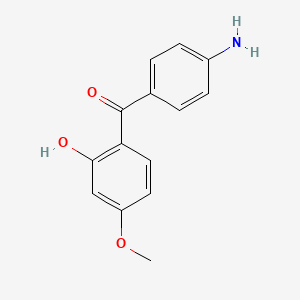

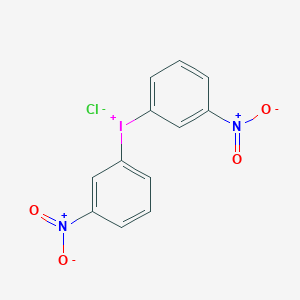

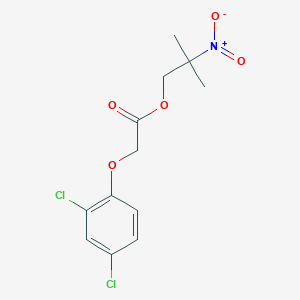
![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
